molecular formula C11H16F2O B566766 (4,4-Difluoroadamantan-1-yl)methanol CAS No. 1283719-51-6

(4,4-Difluoroadamantan-1-yl)methanol

Cat. No. B566766
CAS RN: 1283719-51-6
M. Wt: 202.245
InChI Key: FUGCZPLJOOCMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4,4-Difluoroadamantan-1-yl)methanol” is a fluorinated building block with the molecular formula C11H16F2O . It has a molecular weight of 202.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4,4-Difluoroadamantan-1-yl)methanol” consists of 14 heavy atoms . It has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor . The InChI Key for this compound is FUGCZPLJOOCMNN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4,4-Difluoroadamantan-1-yl)methanol” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.05 , indicating its lipophilicity. It is soluble, with a solubility of 0.769 mg/ml .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

(4,4-Difluoroadamantan-1-yl)methanol: has been investigated for its antiviral properties. Notably, a derivative called N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This hybrid compound exhibited significant anti-Dengue virus serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . Further studies explore its mechanism of action and potential as an antiviral drug candidate.

Safety and Hazards

“(4,4-Difluoroadamantan-1-yl)methanol” is classified as a warning signal word . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4,4-difluoro-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCZPLJOOCMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735112
Record name (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoroadamantan-1-yl)methanol

CAS RN

1283719-51-6
Record name (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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